

Application Notes and Protocols: Utrectinib in Combination with Other Chemotherapy Agents

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Compound of Interest		
Compound Name:	Utatrectinib	
Cat. No.:	B1666234	Get Quote

Note to the Reader: The term "Utrectinib" does not correspond to a recognized pharmaceutical agent in scientific literature or drug databases. It is likely a typographical error for either Entrectinib or Repotrectinib, both of which are tyrosine kinase inhibitors (TKIs) used in cancer therapy. This document will proceed by summarizing data and protocols for both Entrectinib and Repotrectinib in combination with other chemotherapeutic agents, as they align with the core request.

Introduction

The landscape of cancer treatment is continually evolving, with a significant shift towards precision medicine and targeted therapies. Entrectinib and Repotrectinib are potent tyrosine kinase inhibitors targeting key oncogenic drivers such as ROS1, ALK, and NTRK fusions.[1][2] While effective as monotherapies in specific patient populations, the development of resistance and the inherent heterogeneity of tumors necessitate the exploration of combination strategies. Combining these targeted agents with traditional chemotherapy or other novel drugs offers a promising approach to enhance anti-tumor efficacy, overcome resistance, and improve patient outcomes.[3][4]

These application notes provide a summary of preclinical and clinical data for Entrectinib and Repotrectinib combination therapies. Detailed protocols for key experimental assays are included to guide researchers in the evaluation of such combinations in a laboratory setting.

Mechanism of Action: Entrectinib and Repotrectinib

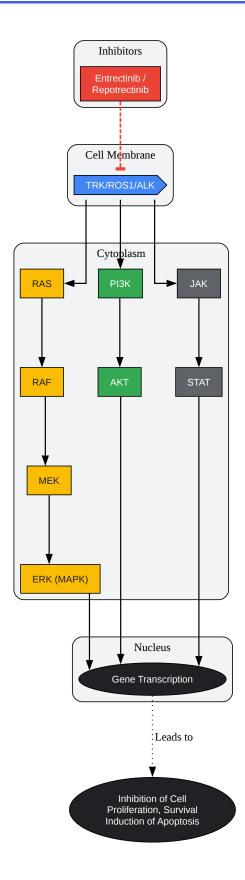






Entrectinib is an inhibitor of tropomyosin receptor tyrosine kinases (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1] Repotrectinib also inhibits ROS1 and TRKA/B/C.[2] By blocking the ATP-binding site of these kinases, these drugs prevent downstream signaling cascades that are crucial for cancer cell proliferation and survival, including the MAPK, PI3K, and JAK/STAT pathways.[1] This inhibition ultimately shifts the cellular balance towards apoptosis, leading to tumor shrinkage.[1]





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Caption: Simplified signaling pathway inhibited by Entrectinib/Repotrectinib.



Preclinical and Clinical Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating Entrectinib and Repotrectinib in combination therapies.

Table 1: Preclinical (In Vitro & In Vivo) Combination Studies

Drug Combination	Cancer Model	Key Findings	Reference
Entrectinib + PAC-1	Uveal Melanoma Cell Lines	Synergistic killing of uveal melanoma cells.	[5]
Entrectinib + PAC-1	Mouse Xenograft (Uveal Melanoma)	Tolerated combination with anti-tumor activity.	[5]
PD-1 Inhibitor + Chemotherapy	Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines	Synergistic inhibition of tumor cell proliferation in vitro.	[6]

| TRAIL + Cisplatin | A549 Lung Cancer Xenograft | Tumor inhibition rate of 76.8% for the combination vs. 28.3% for TRAIL alone. |[7] |

Table 2: Clinical Trial Data for Combination Therapies

Drug Combination	Cancer Type	Phase	Key Outcomes	Clinical Trial ID
Entrectinib + PAC-1	Metastatic Uveal Melanoma	Phase 1b	Tolerated with no grade ≥3 toxicities. Stable disease in 4/6 patients. Median PFS: 3.38 months.	NCT04589832[5]



| Repotrectinib + Irinotecan + Temozolomide | Advanced Solid Tumors (Pediatric/Young Adult) | Phase 1/2 | To assess safety, tolerability, and anti-tumor activity of the combination. | NCT04987135[8][9] |

Experimental Protocols

Detailed protocols are essential for the rigorous evaluation of combination therapies. Below are methodologies for foundational preclinical experiments.

Protocol: In Vitro Cell Viability and Synergy Assessment

This protocol determines the cytotoxic effect of single agents and their combination to assess for synergistic, additive, or antagonistic effects.

Materials:

- Cancer cell line of interest
- Complete growth medium (e.g., RPMI-1640 + 10% FBS)
- Entrectinib/Repotrectinib and combination chemotherapy agent
- DMSO (for drug dissolution)
- 96-well clear flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
- Multichannel pipette
- Plate reader (570 nm)

Procedure:

 Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in a 96-well plate in 100 μL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.



- Drug Preparation: Prepare stock solutions of each drug in DMSO. Create a dose-response
 matrix of dilutions for both drugs in culture medium. Include wells for untreated controls and
 single-agent controls.
- Drug Treatment: After 24 hours, carefully remove the medium and add 100 μL of the medium containing the drug dilutions (single agents and combinations) to the respective wells.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
- MTT Assay:
 - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
 - \circ Carefully aspirate the medium and add 150 μL of solubilization buffer to each well to dissolve the formazan crystals.
 - Incubate for 4 hours at room temperature in the dark, with gentle shaking.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control.
 - Plot dose-response curves and determine the IC₅₀ (concentration inhibiting 50% of cell growth) for each single agent.
 - Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
 - CI < 1: Synergy</p>
 - CI = 1: Additive effect
 - Cl > 1: Antagonism



Protocol: In Vivo Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of combination therapy on tumor growth in an animal model.[10][11]

Materials:

- Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
- Cancer cell line of interest (prepared in PBS or Matrigel)
- Entrectinib/Repotrectinib and combination chemotherapy agent
- Appropriate vehicle for drug administration (e.g., 0.5% methylcellulose)
- Calipers, animal scale
- Sterile syringes and needles

Procedure:

- Animal Acclimation: Allow mice to acclimate to the facility for at least one week. All
 procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
 [11]
- Tumor Inoculation:
 - \circ Subcutaneously inject 1-5 x 10⁶ cancer cells in 100-200 μ L of PBS/Matrigel into the flank of each mouse.
 - Monitor mice regularly for tumor formation.
- Randomization and Grouping:
 - When tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure tumor volume (Volume = 0.5 x Length x Width²).
 - Randomize mice into treatment groups (typically n=8-10 per group):

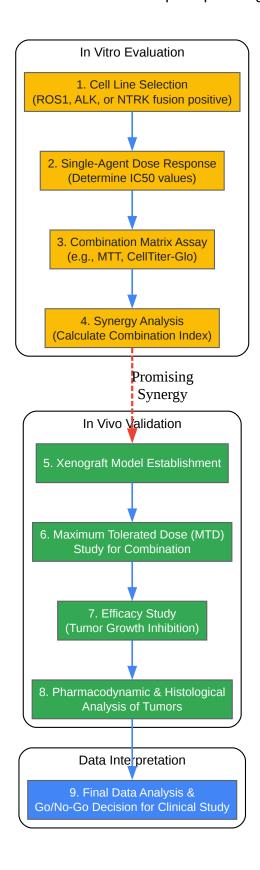


- Group 1: Vehicle control
- Group 2: Entrectinib/Repotrectinib alone
- Group 3: Chemotherapy agent alone
- Group 4: Combination therapy
- Drug Administration:
 - Administer drugs according to the predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on prior Maximum Tolerated Dose (MTD) studies.[11]
- Monitoring:
 - Measure tumor volume and body weight 2-3 times per week.[11]
 - Monitor for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
- Endpoint:
 - Continue treatment until tumors in the control group reach the maximum allowed size as per IACUC guidelines, or for a predetermined duration.
 - Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, western blotting).
- Data Analysis:
 - Plot mean tumor volume over time for each group.
 - Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
 - Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.



Experimental and Logical Workflows

Visualizing the workflow for preclinical evaluation helps in planning and execution.





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Caption: Preclinical workflow for evaluating combination therapies.

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